molecular formula C₁₄H₁₃Cl₂N₂O₂PS B128808 Phosacetim CAS No. 4104-14-7

Phosacetim

Cat. No. B128808
CAS RN: 4104-14-7
M. Wt: 375.2 g/mol
InChI Key: XIBXUAZIZXDFTG-UHFFFAOYSA-N
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Description

Phosacetim is a toxic organophosphate compound, which acts as an acetylcholinesterase inhibitor and is used as a rodenticide .


Synthesis Analysis

A sensitive and rapid method for analysis of phosacetim in rabbit tissues and blood has been developed. It requires extraction from biological materials followed by TLC . The assay allows good reproducibility, high recoveries (about 80%), excellent linearity in the range of 0.1 to 20 µg with r equal to 0.999, and a low detection limit, 0.05 µg .


Molecular Structure Analysis

Phosacetim has a molecular formula of C14H13Cl2N2O2PS and a molecular weight of 375.201 . The PHOSACETIM molecule contains a total of 36 bond(s). There are 23 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 amidine derivative(s), and 1 primary amine(s) (aliphatic) .


Chemical Reactions Analysis

Phosacetim is susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides. Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .


Physical And Chemical Properties Analysis

Phosacetim is a white, sand-like powder . It has a density of 1.4±0.1 g/cm3, a boiling point of 441.9±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

1. Analytical Method Development

S. Ming, M. Wu, and B. Jun (1988) developed a sensitive and rapid method for analyzing phosacetim in rabbit tissues and blood. This method, involving extraction and Thin-Layer Chromatography (TLC), demonstrated high recoveries and excellent linearity, facilitating the study of phosacetim distribution in rabbit tissues (Ming, Wu, & Jun, 1988).

2. Electrochemical Studies

R. Pemberton and J. Hart (1999) investigated the electrochemical behavior of triclosan, a compound related to phosacetim, using cyclic voltammetry at a screen-printed carbon electrode. This research, focusing on electrochemical reactions, contributes to a broader understanding of similar compounds, including phosacetim (Pemberton & Hart, 1999).

3. Tissue Engineering Applications

A. Ndreu et al. (2008) conducted a study on electrospun biodegradable nanofibrous mats for tissue engineering. While not directly related to phosacetim, this research in the field of nanomedicine provides insights into the broader context of scientific applications in which phosacetim-related studies could be situated (Ndreu et al., 2008).

4. Public Health Law Research

S. Burris and E. D. Anderson (2010) discussed the challenges of quantitative public health law research. This research offers a perspective on the legal and regulatory aspects that could impact the use of substances like phosacetim in public health contexts (Burris & Anderson, 2010).

5. Environmental Impact Studies

P. Range et al. (2012) explored the effects of seawater acidification in a coastal lagoon environment, focusing on the life history traits of juvenile mussels. This type of environmental research is vital for understanding the ecological impact of various substances, including phosacetim (Range et al., 2012).

Safety And Hazards

Phosacetim is highly toxic by mouth and skin exposure . Exposure to Phosacetim can cause rapid, severe, Organophosphate poisoning with headache, sweating, nausea and vomiting, diarrhea, loss of coordination, and death .

properties

IUPAC Name

N'-bis(4-chlorophenoxy)phosphinothioylethanimidamide
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InChI

InChI=1S/C14H13Cl2N2O2PS/c1-10(17)18-21(22,19-13-6-2-11(15)3-7-13)20-14-8-4-12(16)5-9-14/h2-9H,1H3,(H2,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBXUAZIZXDFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NP(=S)(OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H13Cl2N2O2PS
Record name PHOSACETIM
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Molecular Weight

375.2 g/mol
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Physical Description

Phosacetim is a solid. (EPA, 1998), White solid; [HSDB]
Record name PHOSACETIM
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Solubility

Sol in chlorinated hydrocarbons (methylene chloride); slightly sol in alcohol, benzene, and ether
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Vapor Pressure

0.00000007 [mmHg]
Record name Phosacetim
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Mechanism of Action

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase ... /Organophosphorus pesticides/
Record name PHOSACETIM
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Product Name

N'-bis(4-chlorophenoxy)phosphinothioylethanimidamide

Color/Form

White crystalline powder

CAS RN

4104-14-7
Record name PHOSACETIM
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Record name Phosacetim
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Melting Point

104-106 °C
Record name PHOSACETIM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
S Ming, W Moutian, B Jun - Journal of analytical toxicology, 1988 - academic.oup.com
… of phosacetim is not greatly different from that of a general organophosphate pesticide, but phosacetim has … We seldom find reports on analytical methodology for phosacetim in journals. …
Number of citations: 2 academic.oup.com
S MIN, WU MOUTIAN, BU JUN - Journal of Forensic Medicine, 1988 - fyxzz.cn
Abstract: This paper focus on the extraction and pretreatment of forensic specimens. The experimental studies on tissue distribution of phosacetim and effects of storage conditions on …
Number of citations: 0 www.fyxzz.cn
S MIN, WU MOUTIAN - Journal of Forensic Medicine, 1988 - fyxzz.cn
Abstract: This paper describes the methods for qualitative and quantitative analys-is of phosacetim in biological samples by TLC, TLCS and HPLC. The methods given are quick, …
Number of citations: 0 www.fyxzz.cn
BD Rennison - Pesticide Science, 1977 - Wiley Online Library
… Phosacetim was used at the laboratory test optimum concentration, the poisoned bait therefore contained 3 g ai/kg. The two pest operators who were responsible for carrying out the …
Number of citations: 34 onlinelibrary.wiley.com
Á Tajti, G Keglevich - 2018 - books.google.com
… Phosacetim is an acetylcholinesterase inhibitor used as rodenticide (Figure 3.19). … 20 Avenin 5000 Kitazin P 3500 Parathion 6 Phosacetim 4 Diazinon 10 Tabun 3 Methyl parathion 20 …
Number of citations: 22 books.google.com
CS Zhao, YY Ning, SS Zhang - International Pest Control, 1990 - cabdirect.org
Rodents (initially, chiefly Rattus norvegicus and Mus musculus) were controlled in houses by using small, homemade indoor and outdoor bait boxes baited with 0.05% diphacinone-…
Number of citations: 2 www.cabdirect.org
DA Lowe, AR Stiles - Bulletin of the World Health Organization, 1973 - ncbi.nlm.nih.gov
Un des problemes les plus urgents auxquels doivent actuellement faire face la science, la m6decine et la technologie est le manque de standardisation. Son acuit6 est particulierement …
Number of citations: 7 www.ncbi.nlm.nih.gov
G Arunkumar - 2013 - repository-tnmgrmu.ac.in
INTRODUCTION: Rodenticide toxicity is one of the common modes of poisoning encountered in our part of the country. It is cheap and easily available in the market, in various forms …
Number of citations: 2 repository-tnmgrmu.ac.in
RF Reidinger Jr, JR Mason - Vertebrate Pest Control and …, 1983 - books.google.com
… chemicals that have been synthesized only one, phosacetim (Gophacide), has ever been … , the poisoning symptoms associated with phosacetim apparently develop slowly, enabling the …
Number of citations: 48 books.google.com
HM Thompson - Chemico-biological interactions, 1993 - Elsevier
Avian serum esterases are predominantly of the ‘B’ type (cholinesterases and carboxylesterases) and are inhibited by carbamates and the ‘active’ oxon forms of organophosphorus …
Number of citations: 22 www.sciencedirect.com

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